N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in the field of medicinal chemistry. It is known for its role as a key intermediate in the synthesis of apixaban, a potent anticoagulant used for the prevention and treatment of thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine . The process includes the following key steps:
Nitration and Reduction: 4-chloronitrobenzene is nitrated and then reduced to form 4-chloroaniline.
Cyclization: The 4-chloroaniline undergoes cyclization with piperidine to form the piperidinylphenyl intermediate.
Oxidation: The piperidinylphenyl intermediate is oxidized using sodium chlorite under a CO2 atmosphere to form the corresponding lactam.
Coupling: The lactam is then coupled with 4-phenylbenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves large-scale reactions under controlled conditions, often utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different lactam derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, CO2 atmosphere.
Reduction: Zinc/acetic acid.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include various lactam derivatives, hydroxylated compounds, and substituted aromatic compounds .
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Key intermediate in the synthesis of apixaban, an anticoagulant used to prevent and treat thromboembolic diseases
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide is primarily related to its role as an intermediate in the synthesis of apixaban. Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of free and clot-bound factor Xa. Factor Xa catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another direct FXa inhibitor with similar anticoagulant properties.
Edoxaban: A selective FXa inhibitor used for similar medical applications.
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of apixaban. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in medicinal chemistry and pharmaceutical production .
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-11-4-5-16-26(23)22-10-6-9-21(17-22)25-24(28)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-3,6-10,12-15,17H,4-5,11,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKXKHZQEMUQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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